Decyl formate
CAS No.: 5451-52-5
Cat. No.: VC0525536
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5451-52-5 |
---|---|
Molecular Formula | C11H22O2 |
Molecular Weight | 186.29 g/mol |
IUPAC Name | decyl formate |
Standard InChI | InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h11H,2-10H2,1H3 |
Standard InChI Key | BCLJZFLDSCTULJ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCOC=O |
Canonical SMILES | CCCCCCCCCCOC=O |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Decyl formate (CAS No. 5451-52-5) is a colorless liquid with a molecular weight of 186.29 g/mol . Its structure consists of a decyl chain () esterified with formic acid (). Key physical properties include:
Property | Value | Source |
---|---|---|
Density | 0.873 g/mL | |
Boiling Point | 220.8°C (estimate) | |
Refractive Index | 1.427 | |
Solubility | Slightly soluble in water; soluble in alcohols and oils | |
LogP (Partition Coefficient) | 4.453 |
The compound’s low water solubility and high lipid affinity make it ideal for hydrophobic formulations, such as perfumes and flavoring agents . Its InChIKey (BCLJZFLDSCTULJ-UHFFFAOYSA-N) and SMILES (CCCCCCCCCCOC=O) are critical identifiers for computational and regulatory purposes .
Synthesis and Production
Conventional Esterification
Decyl formate is synthesized via direct esterification of decanol () with formic acid () under acidic or enzymatic catalysis . The reaction follows:
Azeotropic distillation is often employed to remove water, driving the equilibrium toward ester formation . Industrial processes optimize yields (≥95%) using sulfuric acid or ion-exchange resins as catalysts .
Sustainable Approaches
Applications
Fragrance Industry
Decyl formate is a cornerstone in perfumery, imparting floral, citrus, and honey-like notes. It modifies heavy floral bases (e.g., rose, jasmine) and enhances orris (iris) formulations by adding fresh-oily undertones . For example:
-
In rose reconstitutions, it blends with geraniol and citronellol to mimic natural rose oil .
-
Oriental fragrances utilize its tenacity to balance spicy and woody components .
Flavoring Agent
The compound is approved for food use (FDA UNII: I3X2P7V6YF) and mimics cherry, plum, and raspberry flavors . Its fruity profile enhances citrus oils in beverages and confectionery, though usage levels are typically <0.01% due to potency .
Industrial Uses
Recent Research and Innovations
Enhanced Catalysis
A 2024 study demonstrated Ni-MOF-74 catalysts for CO-to-formate conversion, potentially enabling sustainable decyl formate production from carbon capture systems .
Olfactory Receptor Mimicry
Bioelectronic noses using human olfactory receptor 1A2 (hOR1A2) detected decyl formate at femtomolar levels, aiding quality control in perfumery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume